2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide
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Overview
Description
Scientific Research Applications
Chemical Synthesis and Characterization
Research has demonstrated the synthesis and characterization of pyrazole-acetamide derivatives, showcasing their potential in creating coordination complexes with metals like Co(II) and Cu(II). These complexes have been studied for their structure and antioxidant activities, highlighting the role of hydrogen bonding in their assembly processes (Chkirate et al., 2019). Another study presented a convenient method for synthesizing pyridine, pyridazine, and other heterocyclic derivatives starting from 2-cyano-acetamides, indicating the versatility of pyrazole-acetamide scaffolds in heterocyclic chemistry (Rady & Barsy, 2006).
Structural and Reactivity Studies
The reactivity of certain pyrazolo[3,4-d]pyridazine derivatives has been explored, revealing their potential to undergo various transformations into chemically and pharmacologically active compounds. For example, the formation of pyrazolo[3,4-d]pyrimidines from o-aminonitriles showcases the structural versatility and potential pharmacological relevance of these compounds (Al-Afaleq & Abubshait, 2001).
Molecular Interactions and Properties
Studies on substituted N-benzyl-N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamides have investigated hydrogen-bonding patterns, revealing intricate molecular interactions that could influence the design of compounds with desired physical and chemical properties (López et al., 2010).
Potential Biological Activities
The exploration of pyrazole-acetamide derivatives for their biological activities is evident in studies investigating their insecticidal properties and potential applications in disease treatment. For instance, the synthesis of heterocycles incorporating a thiadiazole moiety and their assessment against the cotton leafworm suggests potential agricultural applications (Fadda et al., 2017).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with receptor-interacting serine/threonine-protein kinase 1 (ripk1), a key regulator in the necroptotic cell death pathway . RIPK1 is considered an attractive therapeutic target for treating various inflammatory diseases .
Mode of Action
It’s known that ripk1 inhibitors generally work by blocking the kinase activity of ripk1, thereby preventing the initiation of necroptosis .
Biochemical Pathways
The compound likely affects the necroptotic cell death pathway, given its potential interaction with RIPK1 . Necroptosis is a form of programmed cell death that plays a crucial role in various physiological and pathological processes.
Pharmacokinetics
One of the derivatives of this compound, referred to as 13c, has shown acceptable pharmacokinetic characteristics with an oral bioavailability of 5955% .
Result of Action
The compound’s action results in the inhibition of necroptosis, a form of cell death . By inhibiting RIPK1, the compound can potentially prevent the initiation of necroptosis, thereby exerting a protective effect against inflammatory diseases .
Properties
IUPAC Name |
2-(1-tert-butyl-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O2/c1-7-8-5-14-17(12(2,3)4)10(8)11(19)16(15-7)6-9(13)18/h5H,6H2,1-4H3,(H2,13,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JICMFPFQRKFISJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=C1C=NN2C(C)(C)C)CC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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